![molecular formula C20H21FN4O2 B594169 N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide CAS No. 1185282-19-2](/img/structure/B594169.png)
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide
Descripción general
Descripción
AB-FUBINACA 3-fluorobencil isómero es un cannabinoide sintético que pertenece a la clase de compuestos basados en indazol. Es un isómero de AB-FUBINACA, que difiere por la posición del átomo de flúor en el grupo bencilo. Este compuesto es conocido por su potente afinidad de unión al receptor cannabinoide central 1 (CB1), lo que lo convierte en un tema de interés tanto en la investigación forense como farmacéutica .
Métodos De Preparación
La síntesis de AB-FUBINACA 3-fluorobencil isómero implica varios pasos, comenzando con la preparación del núcleo de indazol. La ruta sintética generalmente incluye:
Formación del núcleo de indazol: Esto se logra mediante reacciones de ciclación que involucran hidrazina y cetonas o aldehídos apropiados.
Introducción del grupo carboxamida: Este paso implica la reacción del núcleo de indazol con un derivado de ácido carboxílico apropiado.
Unión del grupo 3-fluorobencilo:
Los métodos de producción industrial pueden involucrar la optimización de estos pasos para aumentar el rendimiento y la pureza, a menudo utilizando técnicas avanzadas como la química de flujo continuo y la síntesis automatizada .
Análisis De Reacciones Químicas
AB-FUBINACA 3-fluorobencil isómero experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como hidruro de aluminio y litio, lo que da como resultado la formación de análogos reducidos.
Sustitución: Las reacciones de sustitución nucleófila pueden introducir diferentes sustituyentes en el grupo bencilo o en el núcleo de indazol.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos como diclorometano, catalizadores como paladio sobre carbono y control de temperatura para optimizar las tasas de reacción y los rendimientos .
Aplicaciones Científicas De Investigación
AB-FUBINACA 3-fluorobencil isómero tiene varias aplicaciones de investigación científica:
Química: Se utiliza como estándar de referencia en química analítica para la identificación y diferenciación de cannabinoides sintéticos.
Biología: El compuesto se estudia por su interacción con los receptores cannabinoides, proporcionando información sobre los mecanismos de unión y activación de los receptores.
Medicina: La investigación continúa para explorar sus posibles aplicaciones terapéuticas, particularmente en el manejo del dolor y la neuroprotección.
Mecanismo De Acción
El mecanismo de acción de AB-FUBINACA 3-fluorobencil isómero implica su unión al receptor cannabinoide central 1 (CB1). Esta unión conduce a la activación del receptor, lo que a su vez desencadena una cascada de vías de señalización intracelular. Estas vías incluyen la inhibición de la adenilato ciclasa, la modulación de los canales iónicos y la activación de las quinasas de proteína activadas por mitógeno (MAPK). El efecto general es la modulación de la liberación de neurotransmisores, lo que da como resultado los efectos psicoactivos y fisiológicos del compuesto .
Comparación Con Compuestos Similares
AB-FUBINACA 3-fluorobencil isómero es único entre sus isómeros debido a la posición del átomo de flúor en el grupo bencilo. Compuestos similares incluyen:
AB-FUBINACA: El compuesto original con el átomo de flúor en la posición cuatro en el grupo bencilo.
AB-PINACA: Otro cannabinoide sintético con un núcleo de indazol similar pero diferentes sustituyentes.
JWH-018: Un cannabinoide sintético con una estructura de naftoilindol, que difiere significativamente en su estructura química pero con propiedades de unión al receptor similares.
La singularidad de AB-FUBINACA 3-fluorobencil isómero radica en su afinidad de unión específica y el perfil farmacológico distinto que resulta del patrón de sustitución de flúor .
Actividad Biológica
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide, commonly referred to as a synthetic cannabinoid, belongs to a class of compounds known for their interaction with cannabinoid receptors in the body. This article explores its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structure:
Property | Value |
---|---|
Molecular Formula | C20H22N4O2 |
Molecular Weight | 350.4143 g/mol |
InChI Key | YXNIPPRLYBQMKE-UHFFFAOYSA-N |
The compound's structure includes an indazole core, which is significant in determining its biological activity.
This compound acts primarily as a cannabinoid receptor agonist . It exhibits high affinity for both CB1 and CB2 receptors, which are part of the endocannabinoid system involved in various physiological processes such as pain sensation, mood regulation, and appetite control .
Biological Activity and Pharmacological Effects
Research indicates that this compound demonstrates a range of biological activities:
1. Cannabinoid Receptor Agonism:
- Exhibits potent agonistic activity at CB1 and CB2 receptors.
- The binding affinity is comparable to other well-known cannabinoids, suggesting potential therapeutic applications in pain management and neuroprotection.
2. Antiproliferative Effects:
- Studies have shown that derivatives of indazole compounds can inhibit tumor cell proliferation. For instance, certain analogs exhibit IC50 values below 50 nM against various cancer cell lines .
- The compound's structure allows for modifications that enhance its anticancer properties.
3. Neuroprotective Properties:
- Preliminary studies suggest that this compound may offer neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's or Parkinson's disease .
Case Studies and Research Findings
Several studies have documented the biological effects of indazole derivatives:
Case Study 1: Anticancer Activity
A study investigated the effects of various indazole derivatives on cancer cell lines. The compound demonstrated significant inhibition of cell growth with IC50 values ranging from 25 nM to 77 nM against different cancer types .
Case Study 2: Pain Management
In animal models, synthetic cannabinoids similar to this compound showed promise in reducing pain responses, indicating potential for development as analgesics .
Q & A
Q. Basic: What synthetic strategies are recommended for producing enantiomerically pure N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide?
Answer:
The synthesis should prioritize chiral resolution to ensure enantiopurity, as stereochemistry critically impacts biological activity. A three-step approach is advised:
Coupling Reaction : Use a carbodiimide-mediated coupling (e.g., EDC/HOBt) between the indazole-3-carboxylic acid derivative and the (2S)-1-amino-3-methyl-1-oxobutan-2-yl moiety under inert conditions to minimize racemization .
Chiral Purification : Employ chiral high-performance liquid chromatography (HPLC) with polysaccharide-based columns (e.g., Chiralpak IA/IB) to separate enantiomers. Monitor optical rotation and confirm purity via -NMR to detect fluorophenyl group integrity .
Crystallization : Optimize solvent polarity (e.g., ethyl acetate/hexane gradients) to isolate crystalline forms, validated by X-ray diffraction for absolute configuration confirmation .
Q. Advanced: How can researchers resolve discrepancies in receptor binding affinity data between enantiomers of this compound?
Answer:
Contradictions often arise from assay conditions or incomplete enantiomeric separation. Mitigation strategies include:
- Comparative Binding Assays : Perform parallel radioligand displacement studies (e.g., using -CP-55,940 for cannabinoid receptors) under standardized pH and temperature conditions. Normalize data to protein concentration (Bradford assay) .
- Molecular Dynamics (MD) Simulations : Analyze docking poses with force fields (e.g., CHARMM36) to identify steric clashes or solvation differences affecting binding. Cross-validate with site-directed mutagenesis of key residues (e.g., Lys192 in CB1 receptors) .
- Metabolite Screening : Use hepatic microsome assays (human/rat) with LC-MS/MS to rule out metabolic instability contributing to false-negative results .
Q. Basic: What analytical techniques are essential for verifying structural integrity post-synthesis?
Answer:
A tiered analytical workflow is recommended:
Nuclear Magnetic Resonance (NMR) :
- /-NMR to confirm backbone connectivity and fluorophenyl substitution .
- -NMR to detect des-fluoro impurities (<0.1% threshold) .
Mass Spectrometry (MS) : High-resolution ESI-MS (±1 ppm accuracy) to confirm molecular formula (e.g., ) and detect adducts .
Chiral Purity : Polarimetry or chiral HPLC with a mobile phase of hexane/isopropanol (90:10) to ensure enantiomeric excess >99% .
Q. Advanced: How should researchers design stability studies to evaluate this compound under physiological conditions?
Answer:
Adopt a Design of Experiments (DoE) approach to assess degradation pathways:
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Quantify degradation via UPLC-UV at 254 nm. Use Arrhenius kinetics to predict shelf-life .
- Photolytic Stability : Expose solid and dissolved forms to UV-A/visible light (ICH Q1B guidelines). Monitor for indazole ring oxidation via LC-MS .
- Thermal Stress : Store at 40°C/75% RH for 4 weeks. Analyze polymorphic transitions via differential scanning calorimetry (DSC) .
Q. Basic: What in vitro models are suitable for preliminary pharmacological screening?
Answer:
Prioritize cell-free and cell-based assays:
Receptor Binding : Use transfected HEK293 cells expressing CB1/CB2 receptors. Measure cAMP inhibition via ELISA after forskolin stimulation .
Cytotoxicity : Screen in HepG2 cells using MTT assays (48-hour exposure, IC determination) .
Plasma Protein Binding : Equilibrium dialysis with human plasma to estimate free fraction for pharmacokinetic modeling .
Q. Advanced: What strategies address low reproducibility in crystallographic data for this compound?
Answer:
Crystallization challenges often stem from conformational flexibility. Solutions include:
- Co-Crystallization : Use supramolecular additives (e.g., 2-aminobenzothiazole) to stabilize specific conformations via hydrogen bonding .
- High-Throughput Screening : Test 96 solvent conditions (e.g., PEGs, salts) with automated liquid handling. Monitor nucleation via dynamic light scattering .
- Synchrotron Radiation : Collect high-resolution (<1.0 Å) data at cryogenic temperatures to resolve disordered fluorophenyl groups .
Propiedades
IUPAC Name |
N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(3-fluorophenyl)methyl]indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-15-8-3-4-9-16(15)25(24-18)11-13-6-5-7-14(21)10-13/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYYWSOYXNOKBK-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017714 | |
Record name | AB-FUBINACA 3-fluorobenzyl isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185282-19-2 | |
Record name | Ab-fubinaca 3-fluorobenzyl isomer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1185282192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AB-FUBINACA 3-fluorobenzyl isomer | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101017714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AB-FUBINACA 3-FLUOROBENZYL ISOMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX6CM75L92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.